tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers
Description
The compound tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is a bicyclic heterocycle featuring a fused furan and pyrrole ring system. The tert-butyl ester at position 5 enhances steric protection and stability, while the iodomethyl group at position 2 serves as a reactive site for further functionalization. The mixture of diastereomers arises from stereogenic centers within the hexahydrofuropyrrole scaffold, which complicates purification but offers opportunities for exploring stereochemical effects in applications such as medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZZQMWNBGDULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves several steps. One common method includes the reaction of a furo[2,3-c]pyrrole derivative with an iodinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the iodination process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The iodomethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 1 : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ()
- Key Differences :
- Ring System : Pyrrolo[3,4-c]pyrrole (two pyrrole rings) vs. furo[2,3-c]pyrrole (furan-pyrrole fusion).
- Substituent : Benzotriazole carbonyl group instead of iodomethyl.
- Synthesis : Coupling via HATU/N-methylmorpholine in DMF (83% yield) .
- Reactivity : The benzotriazole moiety facilitates amide bond formation, whereas the iodomethyl group in the target compound enables nucleophilic substitutions.
Compound 2 : Methyl furo[2,3-b]pyrrole-5-carboxylate ()
- Key Differences :
- Ring Fusion : Furo[2,3-b]pyrrole (different ring junction) vs. [2,3-c] isomer.
- Ester Group : Methyl ester (lower steric bulk) vs. tert-butyl.
- Reactivity : The 1,6-O,N-diheteropentalene system exhibits distinct electronic properties compared to the 1,5-system in the target compound, affecting regioselectivity in reactions .
Compound 3 : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()
- Key Differences :
- Ring System : Cyclopenta[c]pyrrole (five-membered carbocycle) vs. furopyrrole.
- Substituent : 5-Oxo group (ketone) vs. iodomethyl.
- Stability: The oxo group may participate in keto-enol tautomerism, while the iodomethyl group is prone to elimination or substitution reactions .
Physicochemical and Spectral Properties
- Notes: The tert-butyl group in all compounds contributes to similar solubility profiles (lipophilic), while iodomethyl increases molecular weight and polarizability.
Research Findings and Implications
- Diastereomer Complexity : The target’s mixture of diastereomers may complicate crystallization but offers a broader exploration of bioactivity compared to single-stereoisomer analogs (e.g., cis-tert-butyl in ) .
- Ring System Effects : Furo[2,3-c]pyrrole provides a rigid, electron-rich scaffold compared to pyrrolo[3,4-c]pyrrole, influencing binding affinity in drug-receptor interactions .
Biological Activity
Tert-butyl 2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C12H20INO3 and a molecular weight of 353.2 g/mol. Its structure features a furo[2,3-c]pyrrole moiety, characterized by fused furan and pyrrole rings. The presence of both a tert-butyl group and an iodomethyl substituent enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H20INO3 |
| Molecular Weight | 353.2 g/mol |
| CAS Number | 1823830-87-0 |
| Purity | ≥95% |
Mechanisms of Biological Activity
Research indicates that the biological activity of tert-butyl 2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could affect various physiological processes.
- Receptor Interaction : It may interact with specific receptors in the body, potentially modulating signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, which could be linked to its structural features.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of tert-butyl 2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate against Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibition Zone : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed:
- IC50 Values : The IC50 values were approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells, indicating moderate cytotoxicity.
Mechanistic Insights
Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events.
Potential Therapeutic Applications
Given its biological activities, tert-butyl 2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate holds promise for various therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacterial strains suggests potential development as a novel antimicrobial agent.
- Cancer Therapeutics : The observed cytotoxic effects on cancer cell lines indicate its potential as a lead compound for anticancer drug development.
- Enzyme Inhibitors : Further exploration could reveal its utility in inhibiting specific enzymes linked to disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
